Product packaging for [5S-(5R*,8R*,10R*,11R*(Cat. No.:)

[5S-(5R*,8R*,10R*,11R*

Katalognummer: B12291687
Molekulargewicht: 706.9 g/mol
InChI-Schlüssel: OYEPOHCIXAAUDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nomenclature and Chemical Identity of Atazanavir (B138)

Atazanavir is chemically identified as a heavily substituted carbohydrazide. nih.gov Its systematic IUPAC name is methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate. nih.gov The compound is also known by several synonyms, including BMS-232632 and CGP-73547, and is marketed under the brand name Reyataz®. nih.govwikipedia.orgguidetopharmacology.org

The chemical identity of Atazanavir is well-defined by its molecular formula, C38H52N6O7, and a molecular weight of approximately 704.9 g/mol . nih.gov It is registered under the CAS number 198904-31-3. nih.gov Atazanavir is often administered as atazanavir sulfate, a salt form of the compound. usp.org

Table 1: Chemical Identifiers for Atazanavir

IdentifierValueSource
IUPAC Namemethyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate nih.gov
Molecular FormulaC38H52N6O7 nih.gov
Molecular Weight704.9 g/mol nih.gov
CAS Number198904-31-3 nih.gov
SynonymsBMS-232632, CGP-73547, Reyataz® nih.govwikipedia.orgguidetopharmacology.org

Stereochemical Designation and Significance within Organic Chemistry

The stereochemistry of Atazanavir is a critical aspect of its molecular structure and biological activity. The specific stereochemical descriptor [5S-(5R,8R,10R,11R)] is part of a systematic naming convention that defines the three-dimensional arrangement of atoms in the molecule. ontosight.aigoogle.com Atazanavir possesses four chiral centers, and the specific (S,S,S,S) configuration is essential for its potent inhibitory activity against the HIV-1 protease. researchgate.net

The precise spatial orientation of the various functional groups, including the central hydroxyl group and the bulky side chains, allows Atazanavir to fit snugly into the active site of the HIV-1 protease enzyme. caymanchem.com This specific binding prevents the enzyme from processing viral polyproteins, a crucial step in the HIV life cycle, thus rendering the newly produced viral particles non-infectious. drugbank.com The stereochemical integrity of Atazanavir is, therefore, paramount to its therapeutic efficacy. Any deviation from the correct stereoisomeric form can lead to a significant loss of antiviral activity. The study of Atazanavir's diastereomers, such as the S,S,R,S-diastereomer, further highlights the importance of the specific stereochemical arrangement for optimal biological function. smolecule.com

Classification within Peptidomimetic and Protease Inhibitor Compound Families

Atazanavir is classified as a peptidomimetic azapeptide. drugbank.comwikipedia.org Peptidomimetics are compounds designed to mimic peptides, but with modified structures to improve properties such as stability and oral bioavailability. wikipedia.org Atazanavir was designed as a structural analog of the transition state of the peptide bond cleavage site targeted by HIV protease. wikipedia.org This mimicry allows it to act as a competitive inhibitor of the enzyme.

As a member of the protease inhibitor (PI) class of antiretroviral drugs, Atazanavir targets the HIV-1 protease, an enzyme vital for the virus's replication. drugbank.comaidsmap.com By binding to the active site of this enzyme, Atazanavir blocks the cleavage of viral polyprotein precursors into functional proteins, thereby inhibiting the maturation of new, infectious virions. drugbank.com Atazanavir is distinguished from some other protease inhibitors by its once-daily dosing and a more favorable lipid profile. drugbank.com It is a potent inhibitor of HIV-1 protease with a Ki value of 2.66 nM. caymanchem.com

Table 2: Research Findings on Atazanavir

FindingDetailsSource
Mechanism of ActionBinds to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and the formation of mature virions. drugbank.com
Inhibitory Potency (Ki)2.66 nM against HIV-1 protease. caymanchem.com
Antiviral Activity (EC50)Ranges from 2.62 to 5.28 nM against various HIV-1 strains in different cell types. caymanchem.com
StereochemistryContains four chiral centers with an (S,S,S,S) configuration crucial for its activity. researchgate.net

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H46N6O5S2 B12291687 [5S-(5R*,8R*,10R*,11R*

Eigenschaften

IUPAC Name

1,3-thiazol-5-ylmethyl N-[5-[[2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPOHCIXAAUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 5s 5r,8r,10r*,11r* **

Elucidation of Multiple Chiral Centers

The structural complexity of Bafilomycin A1 is largely defined by its numerous chiral centers. sdu.edu.cn The precise three-dimensional arrangement of these centers is critical to its biological function. The initial stereostructure of Bafilomycin A1 was proposed based on NMR analysis and molecular modeling. ethz.ch This assignment was later definitively confirmed by X-ray crystallography, which provided an unambiguous determination of the absolute configuration of its stereocenters. acs.orgethz.ch

Total synthesis campaigns have been instrumental in confirming the stereochemical assignments. acs.orgnih.gov Synthetic chemists break the complex molecule into smaller, more manageable chiral fragments. acs.orgresearchgate.net For instance, the total synthesis reported by Toshima and colleagues involved the effective synthesis of key segments from readily available chiral starting materials like D-glucose, ethyl (S)-lactate, and methyl (S)-3-hydroxy-2-methylpropionate. acs.org These fragments are then coupled in a highly controlled manner to construct the final molecule, with each stereocenter's configuration being carefully established along the synthetic route. acs.orgnih.gov The successful synthesis of a molecule identical to the natural product serves as the ultimate proof of the elucidated stereochemistry. acs.org

Table 1: Key Chiral Fragments in the Total Synthesis of Bafilomycin A1

FragmentChiral Precursor(s)Key Synthetic StrategyReference
C1–C17 Lactone AldehydeD-glucose, Ethyl (S)-lactate, Methyl (S)-3-hydroxy-2-methylpropionateCoupling of vinyl iodide and vinylstannane fragments, followed by macrolactonization. acs.org
C18–C25 Ethyl KetoneEthyl (S)-lactateDerived from a known chiral pool material. acs.org
C13–C25 SegmentChiral aldehyde and chiral methyl ketonesFragment assembly via stereoselective aldol (B89426) reactions. acs.orgnih.gov
C15–C25 SubunitNot specifiedUtilized additions of chiral nonracemic allenylzinc reagents to aldehydes. researchgate.netcapes.gov.br

This table provides an interactive overview of different synthetic strategies used to construct chiral fragments of Bafilomycin A1.

Importance of Absolute Configuration for Molecular Function

The specific absolute configuration of Bafilomycin A1 is paramount for its potent inhibitory activity against V-ATPases. wikipedia.org V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes. mdpi.com The precise spatial arrangement of the hydroxyl, methyl, and other functional groups along the macrolide backbone allows the molecule to bind specifically to its target, believed to be the c subunit of the V-ATPase, thereby inhibiting the enzyme's rotary motion. ethz.ch

Even minor changes in stereochemistry can dramatically alter or abolish biological activity. This is a common principle in pharmacology and chemical biology, where the interaction between a small molecule and its protein target is often likened to a lock and key. The synthesis of the naturally occurring (-)-bafilomycin A1 enantiomer highlights the focus on achieving the biologically active configuration. nih.gov

Advanced Chiral Resolution Techniques in Synthetic Methodologies

The total synthesis of a complex molecule like Bafilomycin A1, with its dense array of stereocenters, necessitates the use of advanced and highly stereoselective reactions. It is generally more efficient to use stereoselective synthesis (substrate-controlled, auxiliary-controlled, or catalyst-controlled reactions) to create the desired stereoisomer directly, rather than separating isomers later.

Several key strategies are employed in the synthesis of Bafilomycin A1 and its fragments:

Asymmetric Aldol Reactions: This is a powerful method for C-C bond formation that can create two new stereocenters simultaneously. The synthesis of the C13–C25 segment of Bafilomycin A1 heavily relied on highly stereoselective aldol reactions between complex chiral aldehydes and ketones. acs.orgnih.gov The stereochemical outcome of these reactions can be influenced by the choice of metal enolates (e.g., lithium vs. titanium enolates), protecting groups on the reactants, and the inherent chirality of the molecules themselves. nih.gov For example, a "remote chelation effect" was found to be critical in determining the stereoselectivity in the coupling of certain fragments. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure natural products as starting materials. acs.org As mentioned, syntheses of Bafilomycin A1 have effectively used precursors like D-glucose, D-valine, and D-mannitol to set specific stereocenters that are then carried through the synthetic sequence. acs.orgnih.gov

Asymmetric Crotylboration: This reaction is used to install specific stereochemistry at hydroxyl- and methyl-bearing carbons. Diastereoselective double asymmetric crotylboration reactions were a key feature in setting several critical stereocenters in one synthetic approach to Bafilomycin A1. nih.gov

Catalytic Asymmetric Reactions: Modern organic synthesis increasingly relies on catalysts that can induce chirality. For instance, the Zirconium-catalyzed Asymmetric Carbo-alumination (ZACA) reaction has been highlighted as a powerful method for the efficient and enantioselective synthesis of chiral compounds, including intermediates for natural products like (-)-bafilomycin A1. nih.gov

These methods, often used in combination, represent the sophisticated toolbox available to synthetic chemists to tackle the immense challenge of constructing a specific, biologically active stereoisomer of a complex natural product. numberanalytics.com The convergence of these techniques allows for the creation of intricate molecules like Bafilomycin A1 with complete stereochemical control. acs.orgnih.gov

Synthetic Pathways and Methodologies for 5s 5r,8r,10r*,11r* **

Overview of Synthetic Strategies

The synthesis of Ritonavir (B1064), a complex molecule with multiple chiral centers, has been approached through various routes since its initial development by scientists at Abbott Laboratories. wikipedia.org The initial syntheses were often lengthy and involved a significant number of intermediate steps. google.com A primary goal in subsequent research has been to devise more efficient and environmentally friendly processes by reducing the number of synthetic stages and minimizing waste. google.comepo.org

A notable strategy involves a convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled together. unesp.br One such approach starts with L-valine and other precursor compounds, which are combined in a multi-step process to form the final molecule. google.comunesp.br An alternative, streamlined five-stage process has been developed to improve efficiency and reduce environmental impact by minimizing the use of protecting groups and activating agents. google.comepo.org This improved synthesis uses inexpensive reagents like bis-trichloromethyl carbonate for key transformations. epo.org

The development of Ritonavir's synthesis has also had to address challenges such as polymorphism, where different crystalline forms of the compound exhibit varying solubility and bioavailability. wikipedia.org In 1998, a more stable but less soluble polymorph (form II) was discovered, which led to a temporary market withdrawal of the oral capsule formulation. wikipedia.org

Key Synthetic Transformations Employed

The synthesis of Ritonavir relies on a series of critical chemical transformations to construct its complex molecular architecture. These include the formation of amide bonds through peptide coupling and, in some strategies, cyclization reactions to form key heterocyclic moieties.

Peptide Coupling Reactions

Peptide coupling is a cornerstone of Ritonavir synthesis, used to form the amide linkages that are central to its peptide-mimicking structure. These reactions involve the activation of a carboxylic acid group to facilitate its reaction with an amine. uni-kiel.de In the synthesis of Ritonavir, this is exemplified by the sequential acylation of a diamino alcohol intermediate. wikipedia.org

Various coupling reagents have been employed to promote these reactions efficiently while minimizing side reactions like racemization. uni-kiel.de Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.com The choice of reagent and reaction conditions, including the base used (e.g., triethylamine (B128534), N-methylmorpholine), is critical for achieving high yields and maintaining the stereochemical integrity of the chiral centers. epo.orguni-kiel.de For instance, a process for Ritonavir synthesis involves reacting an intermediate with a valine derivative in the presence of triethylamine and 4-dimethylaminopyridine (B28879) (DMAP). unesp.br

Table 1: Common Peptide Coupling Reagents and Their Characteristics

Reagent ClassExample ReagentsKey Features
CarbodiimidesDCC, DICCommonly used for amide and ester formation.
Phosphonium SaltsPyBOP, PyAOPHighly effective, particularly for sterically hindered amino acids. peptide.comsigmaaldrich.com
Uronium/Aminium SaltsHBTU, HATU, TBTUFast reactions with reduced racemization, especially with additives like HOBt or HOAt. peptide.comsigmaaldrich.com
Organophosphorus ReagentsT3PEfficient and environmentally conscious coupling reagent. researchgate.net

Cyclization Reactions

Cyclization reactions are crucial for the synthesis of the heterocyclic components of Ritonavir, specifically the thiazole (B1198619) rings. One synthetic approach describes the formation of a thiazole ring from a thioamide precursor. unesp.br For example, the reaction of a thioformamide (B92385) derivative with ethyl-2-chloro-2-formylacetate can lead to the formation of a thiazole-containing intermediate. unesp.br Another method involves the reaction of an amide with phosphorus pentasulfide (P4S10) to form a thioamide, which is then cyclized with 1,3-dichloroacetone (B141476) to yield the thiazole ring. unesp.br

Advanced Synthetic Approaches

To meet the demands for Ritonavir, both solid-phase and solution-phase synthesis methods have been explored and optimized. These approaches offer different advantages in terms of scale, purification, and adaptability.

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) has been a valuable tool in the development of complex molecules like Ritonavir. This technique involves attaching the growing molecule to a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. cas.cz SPPS has been instrumental in creating combinatorial libraries that accelerated the discovery of Ritonavir.

The general steps in SPPS include:

Attachment of the first building block (e.g., an amino acid) to the solid support.

Sequential addition of subsequent building blocks, with deprotection and coupling steps.

Cleavage of the completed molecule from the solid support.

Purification of the final product.

While specific details of a full solid-phase synthesis of Ritonavir are not extensively published in the provided results, the principles of SPPS are directly applicable to the synthesis of its peptide-like structure.

Solution-Phase Synthesis Methods

Solution-phase synthesis remains a prominent method for the production of Ritonavir, particularly for large-scale manufacturing. acs.org This approach involves carrying out all reactions with the reactants and reagents dissolved in a solvent. While it can be more challenging in terms of purification compared to SPPS, it is often more scalable. google.com

An example of a solution-phase synthesis of Ritonavir involves a five-stage process starting from valine. google.comepo.org The key steps include:

Condensation of valine with bis-trichloromethyl carbonate. google.comgpatindia.com

Reaction of the resulting intermediate with another precursor molecule. google.comgpatindia.com

Further reaction with bis-trichloromethyl carbonate and another amine-containing fragment. google.comgpatindia.com

Deprotection of a primary amine group. google.comgpatindia.com

Final coupling with a thiazole-containing fragment to yield Ritonavir. google.comgpatindia.com

This process is carried out in various organic solvents such as dichloromethane (B109758), ethyl acetate, and dioxane, with purification at different stages often achieved through techniques like flash chromatography. google.comepo.org

Table 2: Comparison of Synthetic Approaches

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Principle Molecule is attached to a solid support. Reactions occur in a solvent. google.com
Purification Simplified by washing the solid support. cas.czOften requires extraction and chromatography. google.com
Scalability Can be suitable for high-throughput screening and smaller scale synthesis. cas.czGenerally preferred for large-scale industrial production. acs.org
Reagent Use Can use a large excess of reagents to drive reactions to completion.Stoichiometry of reagents is more critical for efficiency.

It has been determined that the user-provided subject, "[5S-(5R,8R,10R,11R)]", is an incomplete chemical name, representing only the stereochemical descriptors of a molecule. Without the full and correct name of the compound, it is not possible to provide a scientifically accurate and detailed article on its synthetic pathways and the control of its stereochemistry as requested. The identity of the core molecular structure to which these descriptors apply is essential for gathering relevant research findings and data.

Therefore, the request cannot be fulfilled without further clarification from the user regarding the complete name of the chemical compound of interest.

Mechanistic Insights into the Biological Action of 5s 5r,8r,10r*,11r* **

Elucidation of Specific Molecular Targets

Ritonavir's biological effects stem from its highly specific interactions with key viral and human enzymes. It was originally designed as a peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. pnas.org Concurrently, its powerful inhibitory action on the human cytochrome P450 3A4 (CYP3A4) enzyme has become its most widely utilized property in clinical contexts. patsnap.comwikipedia.org

Ritonavir (B1064) is a potent competitive inhibitor of both HIV-1 and HIV-2 proteases. patsnap.com The HIV protease is an aspartic protease essential for the HIV life cycle. researchgate.net It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. patsnap.comdrugbank.com By binding with high specificity to the active site of the protease, Ritonavir blocks this enzymatic activity. patsnap.com This inhibition is crucial as it disrupts the viral maturation process. researcher.lifepediatriconcall.com

Research has quantified the inhibitory activity of Ritonavir against various forms of HIV protease. While it was designed to target the protease of the most common HIV-1, it also shows activity against HIV-2. pnas.org However, its potency can be affected by mutations in the protease enzyme, a common mechanism of drug resistance. For example, studies on mutant strains have shown altered binding affinities. tandfonline.com Against a specific multi-drug resistant (MDR) HIV-1 protease, the structural and functional studies demonstrated significant resistance to Ritonavir. rcsb.org

Table 1: Inhibitory Activity of Ritonavir Against HIV Proteases

Protease TargetMetricValue (nM)Comments
Multi-drug Resistant (MDR) 769 HIV-1 ProteaseIC₅₀Not specified, but significant resistance notedResistance arises from reduced hydrogen bonds and van der Waals interactions. rcsb.org
HIV-1 Protease Mutant (E35D"G"S)IC₅₀5-fold reduced activity vs. wildtypeThe study reported a significant decrease in binding against this mutant. tandfonline.com

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary antiviral mechanism of Ritonavir is the direct consequence of its inhibition of HIV protease. pediatriconcall.com During the late stage of HIV replication, the virus produces large precursor polyproteins, specifically the Gag and Gag-Pol polyproteins. drugbank.com These polyproteins must be precisely cleaved by the HIV protease to release individual structural proteins and viral enzymes necessary for the assembly of a new, infectious virion. researchgate.net

By occupying the active site of the HIV protease, Ritonavir competitively prevents the enzyme from binding to and cleaving these polyprotein substrates. patsnap.com This blockade effectively halts the maturation process, resulting in the assembly and release of immature, non-infectious viral particles. drugbank.compediatriconcall.com These structurally defective virions are incapable of infecting new host cells, thereby interrupting the cycle of viral propagation in the body. patsnap.com

Enzyme-Inhibitor Complex Formation Dynamics

The interaction between Ritonavir and the HIV-1 protease (HIVp) is a dynamic process that has been elucidated through structural and computational studies. Ritonavir binding requires conformational changes in the protease, particularly in its flexible "flap" regions that cover the active site. nih.gov Molecular dynamics simulations have shown that Ritonavir's binding and unbinding processes favor a "conformation selection" model. nih.govnih.gov This suggests that the inhibitor preferentially binds to specific pre-existing conformations of the enzyme rather than inducing a fit upon encounter. nih.gov

Crystal structures of the Ritonavir-HIVp complex reveal that the inhibitor fits within the enzyme's active site, forming critical interactions. researchgate.netrcsb.org However, the number and nature of these interactions, such as hydrogen bonds, can be altered by mutations in the protease, which is a key mechanism of drug resistance. rcsb.org For instance, in a complex with a multi-drug resistant protease, a reduction in hydrogen bonds and van der Waals interactions was observed, leading to weaker binding. rcsb.org The unbinding process is also complex, with studies indicating that Ritonavir requires a greater degree of motion from the protease to dissociate compared to other inhibitors. nih.govnih.gov This dynamic interplay and the stability of the formed enzyme-inhibitor complex are central to its efficacy as a protease inhibitor. researchgate.net

Modulation of Cytochrome P450 (CYP3A) Enzymes

Beyond its role as a direct antiviral agent, Ritonavir is a potent modulator of a critical family of human metabolic enzymes, the cytochrome P450s, and specifically the CYP3A subfamily. mdpi.comnih.gov This interaction is so profound that it has become the primary clinical application of Ritonavir. wikipedia.org

Ritonavir is one of the most potent mechanism-based inhibitors of CYP3A4, the most abundant cytochrome P450 isoform in the human liver and intestine responsible for the metabolism of a vast number of drugs. nih.govencyclopedia.pubdrugbank.com The mechanism of inhibition is complex and thought to involve several processes. Ritonavir acts as a (quasi-)irreversible inhibitor of both CYP3A4 and CYP3A5. nih.govencyclopedia.pub

Structural studies have shown that Ritonavir fits perfectly into the CYP3A4 active site. drugbank.comnih.gov It acts as a type II ligand, where its thiazole (B1198619) nitrogen atom irreversibly binds to the heme iron of the cytochrome. drugbank.comdrugbank.com This strong ligation locks the enzyme in an inactive state and lowers the redox potential of the protein, which prevents the necessary electron transfer from its redox partner (cytochrome P450 reductase), thereby inhibiting enzyme turnover. pnas.orgnih.gov Other proposed mechanisms include the formation of a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group. nih.gov This potent, multi-faceted inhibition of CYP3A4 is the foundation of its role as a pharmacokinetic enhancer. nih.gov

Table 2: In Vitro Inhibitory Activity of Ritonavir Against Cytochrome P450 Isoforms

Enzyme TargetMetricValue (µM)Comments
CYP3A4IC₅₀0.034Based on inhibition of testosterone (B1683101) 6β-hydroxylation. nih.govencyclopedia.pub
CYP3A4Kᵢ0.019Based on inhibition of testosterone 6β-hydroxylation. nih.govencyclopedia.pub
CYP3A7IC₅₀0.0514Based on inhibition of DHEA-S 16α-hydroxylation. acs.org
CYP3A7Kᵢ0.392Ritonavir acts as a time-dependent inhibitor of CYP3A7. acs.org

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.

The potent and reliable inhibition of CYP3A by Ritonavir makes it an invaluable tool in research and a cornerstone of certain therapeutic strategies, where it is used as a pharmacokinetic enhancer or "booster". patsnap.comdrugbank.com Many drugs, including other HIV protease inhibitors, are substrates for and are rapidly metabolized by CYP3A4 in the liver and gut wall. oup.com This rapid metabolism can lead to low and variable plasma concentrations, limiting their therapeutic efficacy.

Structure Activity Relationship Sar Studies of 5s 5r,8r,10r*,11r* and Analogues**

Impact of Chiral Centers on Biological Activity and Specificity

Lopinavir is a complex molecule with four chiral centers, which means it can exist in various stereoisomeric forms. who.int The specific three-dimensional arrangement of atoms defined by these chiral centers is critical for its biological activity.

Stereospecificity of Binding: The HIV-1 protease enzyme has a highly specific, C2-symmetric active site. unesp.br Lopinavir's stereochemistry is precisely configured to fit snugly into this binding pocket, maximizing interactions with key amino acid residues. Any alteration to the stereochemistry at these chiral centers can drastically reduce the inhibitor's binding affinity and, consequently, its antiviral potency.

Resistance Profile: The development of resistance is a major challenge in HIV therapy. Mutations in the protease enzyme can alter the shape of the active site, reducing the binding affinity of inhibitors. The specific stereochemistry of Lopinavir was designed to be effective against some common mutations that confer resistance to earlier protease inhibitors. targetmol.com For instance, it was designed to inhibit protease species with the V82A mutation. nih.gov

The synthesis of Lopinavir is a stereoselective process, ensuring that only the desired, biologically active stereoisomer is produced. who.int This underscores the fundamental importance of chirality in the design of potent protease inhibitors.

Peptidomimetic Structural Features and Their Functional Contributions

Lopinavir is classified as a peptidomimetic, meaning it mimics the structure of a natural peptide substrate of HIV-1 protease. drugbank.comnih.gov This mimicry is key to its mechanism of action.

Hydroxyethylene Scaffold: At the core of Lopinavir's structure is a hydroxyethylene scaffold. drugbank.com This group mimics the transition state of the peptide bond that HIV-1 protease would normally cleave. However, the hydroxyethylene group itself cannot be cleaved by the enzyme. By binding tightly to the active site, it effectively blocks the protease from processing viral polyproteins, leading to the production of immature, non-infectious viral particles. drugbank.comgpatindia.com

P1 and P2 Side Chains: The various side chains of Lopinavir, designated based on their interaction with the corresponding pockets (S1, S2, etc.) of the protease active site, are crucial for its potency and specificity.

Substitutions on the P1 aromatic rings have a significant influence on biological activity. Compounds with an alkyl or fluorine atom at the meta or para position of the P1 benzene (B151609) ring are effective inhibitors. gpatindia.com

Modifications to the P2 side chain are also important for antiviral activity. gpatindia.com The replacement of a side chain with a conformationally constrained hexahydrofurofuranyloxy P2 ligand, combined with a dimethylphenoxyacetate on the other end of the molecule's diamine core, resulted in highly potent HIV protease inhibitors. gpatindia.com

Cyclic Urea (B33335) Moiety: Unlike its predecessor Ritonavir (B1064), Lopinavir contains a cyclic urea group. unesp.br This feature contributes to its binding affinity by forming hydrogen bonds with the HIV-1 protease. unesp.br

These peptidomimetic features collectively allow Lopinavir to act as a highly potent and selective competitive inhibitor of the HIV-1 protease. medchemexpress.com

Comparative Structural and Mechanistic Analysis with Related Protease Inhibitors (e.g., Saquinavir (B1662171), Lopinavir, Indinavir)

Lopinavir was developed as a second-generation protease inhibitor, building upon the knowledge gained from first-generation drugs like Saquinavir, Ritonavir, and Indinavir. creative-peptides.com

FeatureSaquinavirIndinavirLopinavir
Core Structure Hydroxyethylamine-based peptidomimeticHydroxyethyleneamine-based peptidomimeticPeptidomimetic with a hydroxyethylene scaffold drugbank.com
Key Structural Feature Decahydroisoquinoline carboxamidePyridone and piperazine (B1678402) moietiesCyclic urea and dimethylphenoxyacetate groups unesp.brgpatindia.com
Primary Target HIV-1 ProteaseHIV-1 ProteaseHIV-1 Protease gpatindia.com
Mechanism of Action Competitive inhibitor, mimics peptide transition stateCompetitive inhibitor, mimics peptide transition stateCompetitive inhibitor, mimics peptide transition state drugbank.com
Resistance Profile Susceptible to mutations at positions like 90 and 48.Resistance associated with multiple mutations.Designed to be effective against some ritonavir-resistant strains and the V82A mutation. nih.gov

Key Distinctions and Insights:

Saquinavir , the first approved protease inhibitor, established the viability of targeting HIV-1 protease. ccjm.org However, its oral bioavailability was low.

Indinavir showed improved pharmacokinetic properties but required a strict dosing schedule. ccjm.org

Lopinavir was designed based on the structure of Ritonavir to enhance its properties. unesp.brcreative-peptides.com While structurally similar to Ritonavir, the inclusion of the cyclic urea moiety in Lopinavir alters its interaction with the protease active site. unesp.br

A significant innovation with Lopinavir was its co-formulation with a low dose of Ritonavir . drugbank.com Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing Lopinavir in the liver. drugbank.comnih.gov By inhibiting this enzyme, Ritonavir "boosts" the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral effect. drugbank.com This strategy of using one PI to boost another has become a cornerstone of HIV therapy.

Polymorphism and Solvate Research of 5s 5r,8r,10r*,11r* **

Characterization of Distinct Crystalline Forms

Initially, Ritonavir (B1064) was thought to exist in only one crystalline form, now known as Form I . pharmafocuseurope.com However, subsequent research has identified several other polymorphic and solvated forms. nih.govchemrxiv.org The two most significant anhydrous polymorphs are Form I and Form II.

Form I: The originally marketed form, Form I, is a metastable polymorph. nih.gov It exhibits a lath-shaped or rod-like crystal habit. researchgate.netbohrium.com

Form II: This more stable polymorph unexpectedly appeared in the marketed product, leading to dissolution failures and a product recall. pharmafocuseurope.compnas.org Form II crystals are characterized by a needle-like morphology. researchgate.netbohrium.com Structural analysis revealed that the two forms are conformational polymorphs, differing in the conformation around the carbamate (B1207046) linkage. uga.edu Form II possesses a stronger hydrogen bonding network, contributing to its greater stability and lower solubility compared to Form I. bohrium.comuga.edu

Form III: A newer, less stable anhydrous polymorph, discovered 24 years after Form II, was identified via melt crystallization. It has a unique powder X-ray diffraction (PXRD) pattern and Raman spectrum. chemrxiv.orgimprovedpharma.com Structurally, Form III adopts a trans conformation in the N-methyl urea (B33335) group (similar to Form II) and a trans conformation in the carbamate group (similar to Form I). chemrxiv.orgimprovedpharma.com

Form IV: A metastable, unsolvated polymorph discovered through high-throughput crystallization screening. nih.govpnas.org It has a lath morphology similar to Form I. pnas.orgresearchgate.net A transient bis(dichloromethane) solvate has been identified as a pathway to producing Form IV, as it readily desolvates at room temperature to yield this metastable form. chemrxiv.org

Form V: Initially identified as a hydrated phase. nih.gov

The various forms have been characterized using a range of solid-state analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR). pharmafocuseurope.comresearchgate.netacs.org

FormDiscovery MethodRelative StabilityMelting Point (°C)Key Characteristics
Form IInitial DevelopmentMetastable~122°CLath or rod-shaped crystals, higher solubility. bohrium.com
Form IIPost-market observationMost Stable~125°CNeedle-shaped crystals, lower solubility, strong hydrogen bonds. bohrium.com
Form IIIMelt CrystallizationLeast Stable Anhydrate~114-118°CUnique PXRD and Raman spectra, combination of Form I and II conformations. pharmafocuseurope.comchemrxiv.orgimprovedpharma.com
Form IVHigh-throughput screeningMetastable Anhydrate~116°CLath-shaped crystals, can be formed from desolvation of a dichloromethane (B109758) solvate. nih.govpnas.orgchemrxiv.org
Form VFrom Form III exposure to waterHydrateN/AHydrated phase, converts to Form I. nih.gov

Investigation of Novel Solvates and Their Formation (e.g., Formamide (B127407) Solvate)

High-throughput crystallization experiments were instrumental in discovering novel solvated forms of Ritonavir. nih.govpnas.org

A significant finding was the identification of a formamide solvate , which was designated as the original Form III . nih.govgoogle.com This crystalline solvate was consistently produced when formamide was present as a major solvent component in a mixture with an immiscible second solvent, such as toluene (B28343) or acetone. nih.govgoogle.com

In addition to the formamide solvate, a hydrated phase (now known as Form V) and a transient bis(dichloromethane) solvate have also been reported. nih.govchemrxiv.org The discovery of these solvates expanded the known solid-state landscape of Ritonavir significantly. nih.govresearchgate.net

Studies on Interconversion Pathways Between Polymorphic Forms

The interconversion between Ritonavir's forms is a key aspect of its solid-state chemistry.

Form I to Form II: Form I, being metastable, can convert to the more stable Form II. nih.gov This transition is energetically favored but can be kinetically slow. uga.edu The presence of Form II seeds, even in trace amounts, can accelerate this conversion, especially in supersaturated solutions. uga.edu The energy provided by processes like co-milling with other substances can also facilitate the transition from Form I to Form II. nih.gov

Formamide Solvate (Original Form III) to Form V to Form I: An unusual and useful interconversion pathway was discovered involving the formamide solvate. When the formamide solvate is exposed to an aqueous medium, it converts to the hydrated phase, Form V. nih.gov This hydrate, in turn, spontaneously converts to the needle-like crystals of the desired metastable Form I. nih.gov This multi-step process provided a novel method for regenerating the "disappearing" Form I and offered a potential strategy for controlling its particle size and morphology. nih.govpnas.org

Bis(dichloromethane) Solvate to Form IV: The recently discovered dichloromethane solvate is highly transient and loses its solvent molecules at room temperature, directly converting into the metastable anhydrous Form IV. chemrxiv.org

Research Implications of Polymorphic Diversity in Compound Development

The case of Ritonavir is one of the most cited examples in the pharmaceutical industry of the profound impact of polymorphism on drug development. pharmafocuseurope.comresearchgate.netcam.ac.uk The unexpected appearance of the stable Form II post-launch, which had significantly lower solubility, compromised the bioavailability of the oral capsule formulation and forced its withdrawal from the market at a substantial cost. pharmafocuseurope.comresearchgate.netpnas.org

This event had several far-reaching implications for the pharmaceutical industry:

Enhanced Regulatory Scrutiny: It underscored the need for comprehensive and rigorous polymorph screening for all new chemical entities. pnas.org Regulatory agencies now expect thorough investigation and characterization of all possible solid forms of a drug substance. google.com

Importance of Early-Stage Screening: The Ritonavir case demonstrated that identifying all relevant polymorphs, especially the most stable form, early in the development process is critical to avoid late-stage failures. researchgate.netcam.ac.uk High-throughput screening methods have become more common to explore a wide range of crystallization conditions. nih.gov

Formulation Strategy: The polymorphic behavior of an active pharmaceutical ingredient (API) directly influences the choice of formulation. Because of the challenges with its crystalline forms, Ritonavir was reformulated as an amorphous solid dispersion to ensure consistent solubility and bioavailability. researchgate.netresearchgate.net

Process Control: It highlighted the necessity of understanding how manufacturing processes (e.g., crystallization, milling, drying) can induce polymorphic transformations. nih.govresearchgate.net Robust control over the crystallization process is essential to consistently produce the desired polymorphic form. bohrium.com

The extensive research into Ritonavir's solid-state forms has not only solved the immediate problems associated with the drug but has also served as a crucial lesson for the entire pharmaceutical field on the importance of understanding and controlling polymorphism. pharmafocuseurope.comcam.ac.uk

Advanced Analytical and Characterization Methodologies for 5s 5r,8r,10r*,11r* Research**

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for the analysis of squamocin (B1681989), enabling its separation from complex mixtures, determination of purity, and precise quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of squamocin and other acetogenins (B1209576). nih.govresearchgate.netnih.gov These methods offer high resolution and sensitivity for separating structurally similar compounds. Reversed-Phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for these analyses.

Researchers have developed and validated various HPLC methods for the simultaneous determination of multiple annonaceous acetogenins, including squamocin. nih.govresearchgate.net A common approach involves using a C18 column with a mobile phase gradient of methanol (B129727) and water. nih.govnih.gov Detection is typically performed using a UV detector at wavelengths between 210 and 220 nm, as acetogenins possess a characteristic chromophore group. researchgate.net

The following table summarizes typical parameters for the HPLC analysis of squamocin:

ParameterConditions
Column Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

UPLC systems, with their smaller particle size columns, offer enhanced resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS or UPLC-MS) provides a powerful tool for the unambiguous identification and quantification of squamocin, even in complex biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry.

LC-MS/MS has been instrumental in the annotation of various annonaceous acetogenins in fruit pulps. nih.gov For instance, HPLC-ESI-Q-TOF (High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight) analysis has enabled the detection of numerous raw formulas corresponding to acetogenins. nih.gov UPLC-QTOF-MS has also been successfully employed for the analysis of acetogenins in plant extracts, providing accurate mass data for compound identification. researchgate.net

A summary of a UPLC-MS method used for acetogenin (B2873293) analysis is presented below:

ParameterConditions
LC System UPLC
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Quadrupole Time-of-Flight (QTOF)
Mobile Phase Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid
Flow Rate 0.2 mL/min
Detection Mode Positive and/or Negative Ion Mode

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and cost-effective technique that can be used for the qualitative and quantitative analysis of squamocin in herbal extracts. HPTLC offers the advantage of simultaneous analysis of multiple samples, making it suitable for screening purposes. nih.govscience.gov

The separation is achieved on HPTLC plates pre-coated with silica (B1680970) gel. nih.gov After development with an appropriate mobile phase, the plates are visualized under UV light, and densitometric scanning is used for quantification. nih.govnih.gov

Key parameters for HPTLC analysis include:

ParameterConditions
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase e.g., Toluene (B28343): Ethyl Acetate: Formic Acid
Detection Densitometric scanning under UV light (e.g., 366 nm)

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are crucial for elucidating the chemical structure of squamocin and studying its interactions with other molecules.

UV-Visible spectrophotometry is a fundamental technique used to characterize squamocin. nih.govnih.gov The UV spectrum of squamocin in methanol exhibits a characteristic absorption maximum, which is a result of electronic transitions within the molecule's chromophores. nih.govmdpi.com This technique is often used in conjunction with chromatographic methods for detection and quantification. nih.gov

Derivative spectroscopy, which involves calculating the derivatives of the absorption spectrum, can be employed to enhance the resolution of overlapping bands and improve the accuracy of quantitative analysis.

A study on the spectroscopic characterization of squamocin reported the following UV-Vis spectral data:

Solventλmax (nm)
Methanol~210-220

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for obtaining structural information about squamocin. nih.govnih.gov The FT-IR spectrum reveals the vibrational frequencies of the functional groups present in the molecule, providing a unique "fingerprint." oatext.com In a detailed study, the FT-IR spectrum of solid squamocin was recorded and the main bands were assigned with the aid of computational calculations. nih.gov

FT-IR spectroscopy is also a valuable tool for investigating intermolecular interactions. mdpi.com By observing shifts in the characteristic absorption bands of functional groups (e.g., C=O, O-H), researchers can gain insights into how squamocin interacts with other molecules, such as proteins or lipids. mdpi.com For example, changes in the amide I and amide II bands of a protein upon interaction with a ligand can indicate alterations in the protein's secondary structure. mdpi.com

The table below lists some of the key functional groups in squamocin and their expected FT-IR absorption regions:

Functional GroupApproximate Wavenumber (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (γ-lactone)1735-1750
C-O (ether, alcohol)1050-1300

X-ray Diffraction (XRPD) for Polymorphic Form Identification

The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is a critical attribute to investigate during pharmaceutical development. particle.dkrigaku.com Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the drug's performance and manufacturability. particle.dkmalvernpanalytical.com X-ray Powder Diffraction (XRPD) is a primary and powerful non-destructive technique for the identification and characterization of polymorphic forms. dannalab.comcreative-biostructure.com

The fundamental principle of XRPD involves directing a monochromatic X-ray beam onto a powdered sample of the crystalline material. The X-rays are diffracted by the crystal lattice planes within the substance, producing a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). creative-biostructure.com Since each polymorphic form possesses a distinct crystal lattice structure, it will generate a unique XRPD pattern, which serves as a fingerprint for that specific solid form. dannalab.commdpi.com

For a compound such as [5S-(5R,8R,10R,11R)], identifying and controlling the polymorphic form is essential. An XRPD analysis would be employed to screen for different crystalline forms that may arise from various crystallization conditions (e.g., different solvents, temperatures, or pressures). The resulting patterns are compared to identify distinct polymorphs. For instance, if two polymorphs, designated Form A and Form B, of [5S-(5R,8R,10R,11R)] exist, their XRPD patterns would show peaks at different 2θ angles, as illustrated in the hypothetical data below.

Polymorphic FormCharacteristic 2θ Peaks (°)
Form A8.5, 12.3, 15.8, 20.1, 25.4
Form B9.2, 11.5, 18.4, 21.7, 24.9

This technique is not only crucial during the initial drug discovery and preformulation stages for selecting the optimal solid form but also vital for quality control during manufacturing to ensure batch-to-batch consistency of the final drug product. rigaku.comdannalab.com

Method Validation and Qualification in Research

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eufda.gov For quantitative analysis of [5S-(5R,8R,10R,11R)], whether in bulk substance or in biological matrices, method validation is a regulatory requirement and ensures the reliability, reproducibility, and accuracy of the results. pharmavalidation.ingmp-compliance.org The key parameters for validation are defined by international guidelines such as the ICH Q2(R1). europa.euich.org

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from a biological sample. elementlabsolutions.compharmaguideline.com For [5S-(5R,8R,10R,11R)], this means the analytical signal should be free from interference, ensuring that the measurement is only of the intended compound.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.comgavinpublishers.com It is typically determined by analyzing a sample of known concentration (a standard) and comparing the measured value to the true value. Accuracy is often reported as the percent recovery.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Table 2: Example of Precision Measurement for [5S-(5R,8R,10R,11R)]
MeasurementConcentration (µg/mL)
110.1
210.0
39.9
410.2
59.8
610.1
Mean10.02
RSD (%)1.5%

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.govpharmavalidation.in This is demonstrated by analyzing a series of standards at different concentrations and plotting the analytical response against the concentration. A linear relationship is typically confirmed by a high correlation coefficient (r² ≥ 0.999 is often desired for assays). pharmavalidation.in

Table 3: Example of Linearity Data for [5S-(5R,8R,10R,11R)]
Standard Concentration (µg/mL)Instrument Response (Area Units)
1.05,120
5.025,350
10.050,100
25.0125,800
50.0251,200
Correlation Coefficient (r²)0.9998

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. Examples of variations include changes in pH of a mobile phase, column temperature, or instrument source.

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. loesungsfabrik.deyoutube.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. pharmaguideline.comloesungsfabrik.denih.gov These parameters are crucial for the analysis of impurities or for bioanalytical studies where concentrations may be very low. wisdomlib.orgeflm.eu

Sample Preparation Techniques for Research Matrixes

Bioanalytical studies require the extraction of the target analyte, such as [5S-(5R,8R,10R,11R)], from complex biological matrices like plasma, serum, or tissue homogenates. nih.govslideshare.net The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids (B1166683), salts) that can compromise the analytical results, while maximizing the recovery of the analyte. gcms.cznews-medical.net The choice of technique depends on the properties of the analyte, the nature of the matrix, and the requirements of the subsequent analytical method (e.g., LC-MS/MS). nih.gov

Protein Precipitation (PPT): This is one of the simplest and most rapid sample preparation techniques. news-medical.netamericanlaboratory.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, or an acid such as trichloroacetic acid, to the biological sample. phenomenex.comnih.gov This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation or filtration. nih.govnih.gov While fast and cost-effective, PPT may not remove other interferences like phospholipids and can result in significant matrix effects in sensitive LC-MS/MS analyses. news-medical.netamericanlaboratory.com

Liquid-Liquid Extraction (LLE): LLE is a separation technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. phenomenex.comcelignis.com The analyte partitions into the organic phase, leaving behind more polar, water-soluble interferences like salts and proteins in the aqueous phase. uoanbar.edu.iqeconomysolutions.in LLE generally provides a cleaner extract than PPT but is more time-consuming and uses larger volumes of organic solvents. americanlaboratory.comnih.gov

Solid Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that uses a solid adsorbent (the stationary phase) packed into a cartridge or plate to isolate the analyte from the sample. libretexts.org The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent. scharlab.comthermofisher.com SPE offers excellent sample cleanup and the ability to concentrate the analyte, leading to improved sensitivity. thermofisher.comnih.gov It is considered more efficient but also more complex and costly than PPT and LLE. nih.gov

Table 4: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
PrincipleProtein denaturation and removalAnalyte partitioning between immiscible liquidsAnalyte adsorption onto a solid phase
Selectivity/PurityLow to ModerateModerate to HighHigh to Very High
RecoveryVariableGoodExcellent
SpeedFastModerateSlow to Moderate
Cost per SampleLowLow to ModerateHigh
Automation PotentialHighModerateHigh

In Vitro and Pre Clinical Biological Investigations of 5s 5r,8r,10r*,11r* **

Antiviral Efficacy in Cell Culture Models against HIV

PL-100 has demonstrated potent antiviral activity against HIV-1 in various cell culture models. nih.govnih.gov It effectively inhibits viral replication, with a reported 50% effective concentration (EC₅₀) of approximately 16 nM. nih.govnih.gov A significant focus of the research has been on its efficacy against viral strains that have developed resistance to other commercially available protease inhibitors (PIs).

In a comprehensive study, PL-100 was tested against a panel of 63 viral strains isolated from patients experienced with protease inhibitor therapy. nih.govnih.gov These viral strains contained primary mutations known to confer resistance to multiple PIs. The results indicated that PL-100 maintained excellent antiviral activity against nearly all of these resistant viruses. nih.govnih.gov Its performance in this regard was found to be superior to several other PIs, including atazanavir (B138), amprenavir, indinavir, lopinavir, nelfinavir, and saquinavir (B1662171). nih.govnih.gov The increase in the EC₅₀ for PL-100 against viruses with multiple mutations was significantly less than that observed for the other tested drugs. nih.gov

Comparative Efficacy of PL-100 Against Protease Inhibitor-Resistant HIV-1 Strains natap.org
CompoundMedian EC₅₀ Fold-Change (FC)Percentage of Strains with FC <10
PL-1003.676%
AtazanavirNot ReportedNot Reported
Saquinavir23.0Not Reported
Indinavir8.154%
NelfinavirNot Reported27%
AmprenavirNot ReportedNot Reported
LopinavirNot ReportedNot Reported

Furthermore, in vitro resistance selection studies have suggested that PL-100 possesses a high genetic barrier to the development of resistance. nih.gov In one study, it was observed that resistance developed more slowly to PL-100 compared to the control compound, amprenavir. nih.gov After 25 weeks of selective pressure, four key mutations in the protease enzyme were identified. nih.gov

Mutations in HIV-1 Protease Selected by PL-100 In Vitro nih.gov
MutationLocationNotes
K45RFlap RegionKnown mutation
M46IFlap RegionKnown mutation
T80IActive SiteNovel mutation
P81SActive SiteNovel mutation

Site-directed mutagenesis revealed that all four mutations were necessary to confer a low level of resistance to PL-100, underscoring the compound's high genetic barrier. nih.gov Notably, these mutations did not lead to cross-resistance with other existing PIs. nih.gov Instead, the P81S mutation was found to cause hypersensitivity to saquinavir and nelfinavir. nih.gov

Detailed Enzyme Kinetics of Protease Inhibition

The primary mechanism of action for PL-100 is the direct inhibition of the HIV-1 protease enzyme, which is essential for the maturation of infectious virions. Kinetic studies have been performed to quantify the inhibitory activity of PL-100 against this enzyme.

The compound has been characterized as a potent, specific, and noncytotoxic inhibitor of the HIV-1 protease. nih.gov Biochemical assays determined its inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value signifies a more potent inhibitor.

Enzyme Inhibition Kinetics of PL-100 against HIV-1 Protease nih.govnih.gov
Kinetic ParameterValue
Inhibition Constant (Kᵢ)~36 pM

This extremely low picomolar inhibition constant indicates a very high affinity of PL-100 for the HIV-1 protease active site, consistent with its potent antiviral activity observed in cell culture models. nih.govnih.gov Structural modeling studies suggest that the binding of PL-100 is primarily based on polar interactions and delocalized hydrophobic interactions. nih.gov

Exploration of Immunomodulatory Effects in Research Models

Based on the available scientific literature from the performed searches, no specific studies investigating the immunomodulatory effects of PL-100 in research models have been reported. While some HIV protease inhibitors as a class have been explored for potential immunomodulatory properties, such as anti-apoptotic effects, specific data for PL-100 is not available in the reviewed sources. elsevierpure.comnih.gov

Investigations into Potential Activity against Other Viral Targets

The reviewed research literature focuses exclusively on the activity of PL-100 against HIV-1. The performed searches did not yield any studies or reports on investigations into the potential efficacy of PL-100 against other viral targets, such as other retroviruses, hepatitis viruses, or coronaviruses.

Research on Pharmacokinetic Modulation by 5s 5r,8r,10r*,11r* **

Mechanistic Studies of Drug-Drug Interactions via Cytochrome P450 Inhibition

The primary mechanism by which ritonavir (B1064) exerts its pharmacokinetic enhancing effect is through the potent and irreversible inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of drugs. youtube.com The interaction between ritonavir and CYP3A4 is complex and has been the subject of extensive research, with evidence suggesting multiple inhibitory mechanisms.

Initially, ritonavir was understood to be a mechanism-based inactivator of CYP3A4. acs.org This type of inhibition occurs when the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, rendering it permanently inactive. acs.org This irreversible action necessitates the synthesis of new enzyme to restore metabolic function. youtube.com

Further structural and biochemical studies have revealed that ritonavir also acts as a high-affinity type II ligand. nih.govresearchgate.net In this role, it directly coordinates with the heme iron atom at the active site of the CYP3A4 enzyme via its thiazole (B1198619) nitrogen. nih.govresearchgate.net This tight and essentially irreversible binding physically obstructs the active site, preventing substrate access. nih.gov Moreover, this interaction lowers the redox potential of the heme iron, which in turn hinders the transfer of electrons from its redox partner, cytochrome P450 reductase. nih.gov This effectively locks the enzyme in an inactive state. acs.org

The current understanding is that ritonavir's profound inhibitory effect likely results from a combination of these mechanisms, including the formation of a metabolic-intermediate complex, strong ligation to the heme iron, and in some contexts, heme destruction and covalent attachment to the CYP3A4 apoprotein. acs.org This multifaceted inhibition makes ritonavir one of the most potent CYP3A4 inhibitors used in clinical practice. acs.org

Enhancement of Co-administered Therapeutic Agent Systemic Exposure

The potent inhibition of CYP3A4 by ritonavir forms the basis of its clinical utility as a pharmacokinetic enhancer. By suppressing the metabolic activity of this key enzyme in the liver and intestines, ritonavir significantly increases the systemic exposure of co-administered drugs that are CYP3A4 substrates. This "boosting" effect is characterized by increased area under the plasma concentration-time curve (AUC), higher maximum plasma concentration (Cmax), and elevated trough concentrations (Cmin) of the target drug.

This strategy has been most notably employed in the treatment of HIV. Protease inhibitors (PIs), a class of antiretroviral drugs, are often substrates of CYP3A4 and are subject to extensive first-pass metabolism, leading to poor oral bioavailability. When co-administered with a low, sub-therapeutic dose of ritonavir, the bioavailability of these PIs is dramatically increased. For instance, co-administration of ritonavir with saquinavir (B1662171) has been shown to produce a more than 50-fold enhancement in plasma concentrations of saquinavir in humans. nih.gov

The following interactive table provides examples of the pharmacokinetic enhancement of various HIV protease inhibitors when co-administered with ritonavir.

Co-administered Protease InhibitorFold Increase in AUC with RitonavirKey Benefit
Saquinavir>50-foldOvercomes poor bioavailability
IndinavirSignificant increaseAllows for reduced dosing frequency
LopinavirSubstantial increaseEnables effective therapeutic concentrations
DarunavirSignificant increaseAllows for once-daily dosing
Atazanavir (B138)Substantial increaseImproves pharmacokinetic profile

More recently, this boosting principle has been applied in the treatment of COVID-19 with the combination of nirmatrelvir (B3392351) and ritonavir (Paxlovid). Nirmatrelvir, a protease inhibitor targeting SARS-CoV-2, is rapidly metabolized by CYP3A4. The inclusion of ritonavir in the formulation inhibits this metabolism, thereby increasing the systemic exposure and therapeutic efficacy of nirmatrelvir. acs.org

Design and Evaluation of Novel Pharmacokinetic Modulators Based on Ritonavir Derivatives

The success of ritonavir as a pharmacokinetic enhancer has spurred research into the design and evaluation of novel modulators based on its chemical structure. The goal of these efforts is to develop compounds with improved properties, such as greater potency, higher selectivity for CYP3A4, and a better safety profile.

Rational drug design and structure-activity relationship (SAR) studies have been instrumental in this area. Researchers have systematically modified different parts of the ritonavir molecule—including the side-group stereochemistry, the atomic composition of the backbone, and the spacing of the headgroup—to understand their impact on the interaction with CYP3A4. acs.org

Key findings from these studies include:

Heme-Ligating Group: The presence of a nitrogen-containing heterocycle, like the thiazole or pyridine (B92270) group, is crucial for coordinating with the heme iron of CYP3A4 and is a primary determinant of inhibitory activity.

Side-Group Modifications: Altering the phenyl side groups can influence the binding affinity and inhibitory potency. Studies have shown that increasing the volume, hydrophobicity, and aromaticity of these side groups can lead to lower dissociation constants (Ks) and IC50 values. mdpi.com

Linker and Backbone Adjustments: The length and composition of the linker connecting the core of the molecule to the heme-ligating group can significantly affect binding strength. For example, a one-atom elongation of a linker in certain ritonavir analogs has been shown to markedly improve binding affinity and inhibitory potency. mdpi.com

One notable derivative of ritonavir is cobicistat (B1684569). Developed through SAR analysis, cobicistat is a more specific inhibitor of CYP3A4 and lacks the anti-HIV activity of ritonavir. nih.gov It is used as a pharmacokinetic enhancer in several fixed-dose combination antiretroviral therapies.

The following interactive data table summarizes the characteristics of some rationally designed ritonavir analogs and their inhibitory potency against CYP3A4.

AnalogModification from Ritonavir StructureIC50 (µM) for CYP3A4 InhibitionKey Finding
Analog 4gPyridyl-ethyl linker with R/R conformer0.31Demonstrated strong binding and inhibition, close to that of ritonavir. acs.org
Analog 3hOne-atom head-group linker elongation0.090Showed superior binding affinity and stronger inhibition than ritonavir. mdpi.com
Analog 8fR1-phenyl/R2-indole containing side groups0.43Highlighted the importance of side-group interplay for potent inhibition. mdpi.com
CobicistatRemoval of backbone hydroxyl and modification of end-moietyLess potent than ritonavirA more specific CYP3A4 inhibitor with no antiviral activity.

These research efforts continue to refine the pharmacophore model for potent and specific CYP3A4 inhibition, paving the way for the development of next-generation pharmacokinetic enhancers with optimized efficacy and safety profiles.

Future Directions in 5s 5r,8r,10r*,11r* Research**

Development of Novel Synthetic Pathways

The original synthesis of Ritonavir (B1064), while successful, involves multiple steps and has prompted research into more efficient and environmentally friendly alternatives. wikipedia.orgepo.org Future research in this area is focused on developing novel synthetic pathways that improve yield, reduce the number of steps, and employ greener chemical processes.

Key areas of development include:

Chemoenzymatic Methods: The use of enzymes to catalyze specific steps in the synthesis is a promising avenue. nih.gov Chemoenzymatic approaches can offer high stereoselectivity, reducing the need for complex chiral separations and protecting group manipulations.

Green Chemistry Approaches: Future synthetic routes will likely incorporate principles of green chemistry, such as the use of less hazardous solvents and reagents, and improved atom economy. jocpr.comnih.gov For instance, a patented process aims to reduce the number of intermediate stages to just five, utilizing the inexpensive reagent bis-trichloromethyl carbonate. google.comgoogle.com Another improved method uses DIC as a condensing agent, which simplifies the process by not requiring nitrogen protection and allowing for easier purification. google.com

Table 1: Comparison of Synthetic Approaches for Ritonavir

ApproachKey FeaturesPotential Advantages
Linear Synthesis Step-by-step construction of the molecule.Well-established but can be lengthy and inefficient.
Convergent Synthesis Synthesis of complex fragments followed by coupling.Increased overall yield and efficiency. nih.gov
Chemoenzymatic Synthesis Use of enzymes for specific transformations.High stereoselectivity, milder reaction conditions. nih.gov
Green Chemistry Focus on sustainability and reduced environmental impact.Use of safer reagents, less waste generation. jocpr.comnih.gov

Deeper Mechanistic Characterization at the Molecular Level

While the primary mechanisms of Ritonavir as an HIV protease inhibitor and a CYP3A4 inhibitor are well-documented, future research aims to provide a more granular understanding of these interactions at the molecular level. pnas.orgnih.gov This deeper characterization is crucial for understanding drug resistance and for the rational design of new inhibitors.

Advanced techniques being employed include:

Molecular Dynamics (MD) Simulations: MD simulations are being used to model the dynamic interactions between Ritonavir and its target proteins, including HIV protease and the main protease of SARS-CoV-2. ni.ac.rsmdpi.com These simulations provide insights into the binding and unbinding pathways and the conformational changes that occur. nih.govbiorxiv.org For instance, simulations have shown that Ritonavir can stably bind to the COVID-19 protease through water-bridged interactions with key amino acid residues. ni.ac.rs

Biophysical Techniques: X-ray crystallography and other biophysical methods are being used to study the structure of Ritonavir in complex with its targets. nih.gov These studies have revealed that Ritonavir acts as a type II ligand that binds irreversibly to the heme iron of CYP3A4, thereby decreasing its redox potential and preventing its reduction by its redox partner. nih.gov

Mechanism-Based Inactivation Studies: Research is ongoing to further elucidate the mechanism by which Ritonavir inactivates CYP3A4. Studies have shown that this inactivation involves the formation of a covalent bond with the apoprotein, specifically with Lys257. nih.govresearchgate.net

Table 2: Key Molecular Interactions of Ritonavir

Target ProteinKey Interacting Residues/MoietiesMethod of StudySignificance
HIV-1 Protease Asp29, Thr80Molecular Dynamics SimulationsUnderstanding binding affinity and resistance mechanisms. nih.gov
SARS-CoV-2 Main Protease Gln107, Pro108, Gln110, His246Molecular Dynamics SimulationsGuiding the design of COVID-19 therapeutics. ni.ac.rs
Cytochrome P450 3A4 Heme iron (via thiazole (B1198619) nitrogen), Lys257X-ray Crystallography, Mass SpectrometryExplaining the potent and irreversible inhibition. nih.govnih.gov

Design of Next-Generation Protease Inhibitors

The Ritonavir scaffold serves as a valuable template for the design of next-generation protease inhibitors with improved properties, such as enhanced potency against resistant viral strains and reduced off-target effects. mdpi.comnih.govnih.gov

Future design strategies include:

Structure-Based Drug Design: Utilizing the detailed structural information from X-ray crystallography and computational modeling, new inhibitors are being designed to fit more effectively into the active sites of viral proteases. mdpi.com This approach has been instrumental in the development of second-generation HIV protease inhibitors like Lopinavir, which was designed based on the structure of Ritonavir to have improved interactions with the protease. nih.gov

Analogue Synthesis: Researchers are synthesizing and evaluating Ritonavir analogues to explore structure-activity relationships. For example, analogues where a thiazole unit is replaced by a selenazole have shown comparable anti-HIV activity. nih.gov Other analogues are being investigated for their potential as retroviral protease inhibitors with superior activity. google.com

Targeting Drug Resistance: A key goal in designing new inhibitors is to overcome drug resistance. This involves creating molecules that can accommodate mutations in the viral protease without losing their binding affinity. The design of Lopinavir from the Ritonavir scaffold was an early success in this area, specifically targeting the V82A mutation in HIV protease. nih.gov

Minimizing Drug-Drug Interactions: While Ritonavir's inhibition of CYP3A4 is beneficial for boosting other antivirals, it can also lead to unwanted drug-drug interactions. asm.org Future research is focused on designing inhibitors with greater selectivity for the viral protease over human enzymes to minimize these interactions.

Exploration of Emerging Applications in Virology and Chemical Biology

The unique properties of Ritonavir have led to the exploration of its use beyond HIV therapy, with emerging applications in other viral infections and as a tool in chemical biology. nih.gov

Broad-Spectrum Antiviral Activity: Ritonavir's role in the COVID-19 treatment Paxlovid, where it boosts the activity of the primary antiviral agent Nirmatrelvir (B3392351), has highlighted its potential for use in combination therapies against other viruses. asm.orgnih.gov Its inhibitory effect on proteases of other coronaviruses has been a subject of investigation. ovid.com

Oncology: There is growing evidence that Ritonavir possesses anti-cancer properties. thebodypro.com It has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancer, and can sensitize cancer cells to chemotherapeutic agents. nih.govnih.govaacrjournals.orgaacrjournals.org The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.gov

Chemical Probes: Ritonavir and its analogues are valuable tools for studying the structure and function of cytochrome P450 enzymes. nih.govnih.gov By comparing the binding modes of Ritonavir and its analogues, researchers can gain insights into the structural basis of CYP3A4 inhibition, which can aid in the design of more specific inhibitors or, conversely, drugs that avoid this interaction. nih.govnih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.